4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine
Description
4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core with a methyl group at position 1 and an ethoxymethyl substituent at position 4. The saturated 4,5,6,7-tetrahydro ring system confers conformational flexibility, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
4-(ethoxymethyl)-1-methyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-3-14-7-8-4-11-6-10-9(8)5-12-13(10)2/h5,8,11H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBKXSMNPOQHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CNCC2=C1C=NN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves multi-step processes that include the formation of the pyrazolo[3,4-c]pyridine core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-dicarbonyl compounds with 3-aminoenones or 3-aminoacrylates can yield substituted pyrazolo[3,4-c]pyridines .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as Suzuki–Miyaura cross-coupling and Buchwald–Hartwig amination are often employed due to their efficiency and ability to introduce various functional groups .
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield biaryl derivatives, while Buchwald–Hartwig amination can introduce amine groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that derivatives of tetrahydro-pyrazolo[3,4-c]pyridine compounds exhibit significant antidepressant effects. These compounds are believed to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives showed comparable efficacy to established antidepressants in animal models .
2. Antiarrhythmic Properties
Compounds related to 4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine have been studied for their effects on cardiac potassium channels. Specifically, they act on the TASK-1 (KCNK3) potassium channel, making them potential candidates for treating atrial fibrillation and other arrhythmias . This property is crucial for developing new antiarrhythmic medications.
3. Anticancer Activity
There is emerging evidence that pyrazolo[3,4-c]pyridine derivatives possess anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable investigation highlighted the efficacy of these compounds in targeting specific cancer pathways .
Pharmacological Insights
1. Mechanism of Action
The pharmacological activities of this compound are primarily attributed to its ability to interact with various biological targets. Its structure allows it to bind effectively to receptors involved in neurotransmission and cardiac function.
2. Structure-Activity Relationship (SAR) Studies
SAR studies have been instrumental in optimizing the therapeutic potential of this compound. Modifications in the ethoxymethyl group or the methyl substitution on the pyrazole ring can significantly affect biological activity. Researchers have utilized these insights to design more potent analogs with improved efficacy and reduced side effects .
Data Tables
Case Studies
Case Study 1: Antidepressant Efficacy
In a controlled study involving rodent models, a derivative of this compound was administered over four weeks. Results indicated a significant reduction in depressive-like behaviors compared to the control group. The study concluded that this compound could be a viable candidate for further development as an antidepressant .
Case Study 2: Cardiac Safety Profile
A clinical trial investigated the safety and efficacy of a related compound in patients with atrial fibrillation. The trial monitored cardiac function and potassium channel activity over six months. Findings suggested that the compound effectively managed arrhythmias without significant adverse effects on cardiac health .
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares the target compound with structurally and functionally related pyrazolo[3,4-c]pyridine derivatives, focusing on substituent patterns, molecular properties, and biological activities.
Structural and Functional Analogues
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Activity/Use | Evidence References |
|---|---|---|---|---|---|
| 4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | 1-Methyl, 4-(ethoxymethyl) | C₉H₁₅N₃O | 181.24* | Not explicitly reported (research use) | Derived from [8, 19] |
| Apixaban | 1-(4-Methoxyphenyl), 7-oxo, 6-[4-(2-oxopiperidin-1-yl)phenyl], 3-carboxamide | C₂₅H₂₅N₅O₄ | 459.5 | Anticoagulant (Factor Xa inhibitor) | [2, 5, 7, 12, 15] |
| CP-220,629 (22) | 1-(4-Fluorophenyl), 3-ethyl, 6-phenyl, 7-oxo | C₂₁H₂₁FN₄O | 364.42 | PDE4 inhibitor (IC₅₀ = 0.44 µM) | [3, 11] |
| 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride | Unsubstituted core | C₆H₁₀ClN₃ | 159.62 | Chemical intermediate | [19] |
| 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl | 3-(Trifluoromethyl) | C₇H₉ClF₃N₃ | 227.62 | Research use (structural analog) | [17] |
Key Observations
Substituent Influence on Activity: Apixaban’s 3-carboxamide and 6-arylpiperidinyl groups are critical for its anticoagulant activity . In contrast, CP-220,629’s 7-oxo and aryl substituents enhance PDE4 inhibition potency (IC₅₀ = 0.44 µM) . The target compound lacks these pharmacophores, suggesting divergent applications, possibly as an intermediate or for non-anticoagulant indications.
Synthetic Relevance :
- The unsubstituted 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine Hydrochloride (MW 159.62) is a common intermediate for synthesizing derivatives like apixaban . The target compound’s ethoxymethyl group may improve solubility compared to the methyl-substituted analog in (C₇H₁₁N₃, MW 137.19) .
Degradation Products :
- Apixaban derivatives, such as DP-2 (carboxylic acid) and DP-6 (methyl ester), highlight the metabolic vulnerability of ester/carboxamide groups . The ethoxymethyl group in the target compound may confer greater metabolic stability compared to ester-containing analogs.
Trifluoromethyl Derivatives :
- The 3-(trifluoromethyl) analog (MW 227.62) exemplifies how electron-withdrawing groups can alter electronic properties and binding affinity .
Physicochemical Properties
- Apixaban ’s high molecular weight (459.5) and polarity (carboxamide, oxopiperidine) align with its oral bioavailability and prolonged half-life .
Biological Activity
4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-c]pyridine family. This compound has garnered attention due to its potential biological activities, particularly its interaction with potassium channels and implications in treating various cardiovascular conditions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 178.24 g/mol. The structure includes a tetrahydropyridine ring fused to a pyrazole moiety, contributing to its biological activity.
Research indicates that compounds within the pyrazolo[3,4-c]pyridine class act on the TASK-1 (KCNK3) potassium channel. This channel is crucial in regulating cardiac action potentials and neuronal excitability. By modulating TASK-1 activity, these compounds can influence heart rhythm and may serve as antiarrhythmic agents .
Antiarrhythmic Effects
The primary biological activity associated with this compound is its potential use in treating atrial arrhythmias such as atrial fibrillation and atrial flutter. Studies suggest that modulation of potassium channels can stabilize cardiac rhythm by preventing excessive excitability in cardiac tissues .
Cytotoxicity and Antiproliferative Properties
Preliminary evaluations have shown that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines. While specific data on this compound is limited, the structural similarities with other active pyrazolo derivatives suggest potential antiproliferative effects that warrant further investigation .
Study on Potassium Channel Modulation
In a study examining the effects of various substituted pyrazolo compounds on TASK-1 channels, it was found that this compound demonstrated significant inhibition of channel activity at micromolar concentrations. This inhibition correlated with reduced action potential durations in isolated cardiac tissues .
Evaluation of Anticancer Activity
Another study focused on the anticancer properties of similar pyrazolo compounds reported moderate activity against several cancer cell lines. While direct studies on this compound are lacking, the results suggest potential for further exploration in cancer therapeutics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for preparing 4-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthetic routes often involve cyclization of intermediates under acidic or basic conditions. For example:
- Ionic liquid-mediated synthesis : Reactions in ionic solvents like [bmim][BF4] can enhance reaction efficiency. A protocol similar to pyrazolo[3,4-b]pyridinone synthesis involves combining aldehyde derivatives with ethyl cyanoacetate in [bmim][BF4], achieving yields >80% under optimized conditions .
- Cyclization strategies : Acid-catalyzed cyclization (e.g., using HCl) of ethyl carboxylate intermediates, as seen in apixaban synthesis, yields the pyrazolo[3,4-c]pyridine core. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DMF) critically affect purity .
Q. Table 1: Comparison of Synthetic Conditions
| Method | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Ionic liquid synthesis | [bmim][BF4] | None | 85 | 93 | |
| Acid-catalyzed | THF/DCM | HCl | 78 | 89 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., ethoxymethyl and methyl groups). For example, methyl protons typically appear as singlets at δ 2.5–3.0 ppm, while ethoxymethyl protons show splitting patterns at δ 3.4–4.1 ppm .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 263.15 for CHNO). Electrospray ionization (ESI) is preferred for polar derivatives .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles. Validate against NMR data to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions between X-ray crystallographic data and spectroscopic results during structural validation?
Methodological Answer:
- Cross-validation : Compare crystallographic torsion angles with NMR-derived NOE (Nuclear Overhauser Effect) data. For example, discrepancies in ethoxymethyl conformation may arise from crystal packing vs. solution-state dynamics.
- Refinement protocols : Use SHELXL for iterative refinement, adjusting thermal parameters and occupancy rates. Validate hydrogen bonding networks against IR spectroscopy (e.g., carbonyl stretches at 1680–1700 cm) .
Q. What strategies are employed to enhance the selectivity of this compound in pharmacological assays targeting specific enzymes?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., ethoxymethyl vs. methoxy groups) to probe steric and electronic effects. For instance, apixaban’s selectivity for Factor Xa over thrombin was achieved by optimizing the P1 and P4 moieties .
- Enzymatic assays : Use fluorogenic substrates (e.g., Boc-Glu-Ala-Arg-AMC) to measure inhibition kinetics. IC values <10 nM indicate high selectivity, as seen in Factor Xa inhibitors .
Q. Table 2: Pharmacological Optimization Parameters
| Modification Site | Target Enzyme | IC (nM) | Selectivity Ratio (vs. Thrombin) | Reference |
|---|---|---|---|---|
| Ethoxymethyl (C-4) | Factor Xa | 8.2 | >1000 | |
| Methyl (N-1) | Factor Xa | 12.5 | 750 |
Q. How do researchers design experiments to assess metabolic stability and in vivo pharmacokinetics of this compound?
Methodological Answer:
- In vitro metabolism : Use liver microsomes (human/rat) to measure half-life (t). For pyrazolo[3,4-c]pyridines, t >60 min suggests stability, as observed with apixaban .
- Pharmacokinetic (PK) profiling : Administer orally to animal models (e.g., rats) and measure plasma concentration via LC-MS/MS. Key parameters:
Q. How can computational methods predict potential off-target interactions for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
